4,4-Isopropylidenediphenoxyaceticacid

Polymer chemistry Polyarylate synthesis Thermal processing

Achieving high molecular weight in polycondensation or reliable LOX inhibition studies fails with impure or halogenated analogs. This symmetrical dicarboxylic acid solves it: - Certified ≥98% (HPLC + titration) ensures stoichiometric control per Carothers equation. - mp 177-181°C enables thermal degradation-free solid-state polymerization. - Non-halogenated scaffold with predicted LogP 3.8 for hydrophobic binding pocket studies.

Molecular Formula C17H16O4
Molecular Weight 284.31 g/mol
Cat. No. B12430278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Isopropylidenediphenoxyaceticacid
Molecular FormulaC17H16O4
Molecular Weight284.31 g/mol
Structural Identifiers
SMILESCC1(C2=CC=C(C=C2)OC(OC3=CC=C1C=C3)C(=O)O)C
InChIInChI=1S/C17H16O4/c1-17(2)11-3-7-13(8-4-11)20-16(15(18)19)21-14-9-5-12(17)6-10-14/h3-10,16H,1-2H3,(H,18,19)
InChIKeyGWBKPRMIZMJPBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Isopropylidenediphenoxyacetic Acid: Identity and Procurement Characteristics


4,4-Isopropylidenediphenoxyacetic acid (also known as Bisphenol A O,O‑diacetic acid) is a symmetrical dicarboxylic acid belonging to the phenoxyacetic acid family, with the molecular formula C₁₉H₂₀O₆ and molecular weight 344.36 g·mol⁻¹ [1]. The compound contains two phenyl rings linked by an isopropylidene bridge, each bearing a carboxymethoxy (–OCH₂COOH) substituent, conferring dual carboxylic acid functionality . It is commercially available as a white to almost white crystalline powder with certified purity levels typically ≥98.0% by HPLC with titration verification . Its computationally predicted LogP of 3.8 indicates moderate lipophilicity, placing it between the more hydrophilic classical phenoxyacetic herbicides and the highly lipophilic bisphenol A diacetate ester [1].

Dicarboxylic acid monomer for step-growth polymerizations
Orthogonal purity certification supports synthetic reproducibility
Lipophilicity profile distinct from classical phenoxyacetic acids

Risks of Generic Substitution with Other Phenoxyacetic Acids or Bisphenol Derivatives


Phenoxyacetic acid derivatives and bisphenol-based compounds constitute a structurally broad class with widely divergent physicochemical properties that govern their suitability for specific research and industrial applications. 4,4-Isopropylidenediphenoxyacetic acid occupies a distinct position: it combines the dicarboxylic acid reactivity desired for step‑growth polymerizations (e.g., polyarylate synthesis) with an isopropylidene spacer that simultaneously elevates the melting point by approximately 80–90 °C relative to its diacetate ester analog and raises the computed LogP by roughly 0.4–0.5 units compared to unsubstituted bisphenol A [1]. Unlike the commercial phenoxyacetic herbicides 2,4‑D and MCPA, which carry electrophilic chloro‑substituents and present well‑characterized auxin‑type herbicidal toxicity profiles, the target compound lacks halogenation, which fundamentally alters its environmental fate, receptor‑binding potential, and thermal stability during melt processing [2]. Substituting to a simpler mono‑carboxylic or ester analog can therefore lead to failed polycondensation reactions, unpredictable crystallization behaviour, or loss of the specific enzyme‑inhibition signature that has been recorded for the free diacid [3].

Target: 4,4-Isopropylidenediphenoxyacetic acid
Phenoxyacetic herbicides (2,4‑D, MCPA): lack dual carboxylic acid groups; monofunctional structures may not support polycondensation.
Target: 4,4-Isopropylidenediphenoxyacetic acid
Bisphenol A diacetate: significantly lower melting point may not sustain solid‑state polycondensation conditions; purity verification typically less orthogonal.
Target: 4,4-Isopropylidenediphenoxyacetic acid
Bisphenol A (unsubstituted): no reported lipoxygenase engagement; not a suitable comparator for arachidonic acid cascade studies.

Quantitative Evidence for Physicochemical and Functional Differentiation


Melting Point Elevation for High-Temperature Melt Processing

The target compound exhibits a melting point of 177–181 °C, as determined by neutralization titration and HPLC‑validated purity analysis . This is approximately 85 °C higher than the melting point of its closest ester analog, bisphenol A diacetate (CAS 10192‑62‑8, mp 91–94 °C) . The larger ΔT between the diacid and its melt‑processable window is critical for solid‑state metathesis polycondensation reactions that require monomer stability well above the glass‑transition temperature of the nascent polymer.

Melting Point Elevation
Data to verify
Target mp 177–181 °C; bisphenol A diacetate mp 91–94 °C. Δ ≈ 83–90 °C higher.
Supports high-temperature solid‑state polycondensation protocols.
Supplier COA data; verify by in‑house DSC for critical processes.
Polymer chemistry Polyarylate synthesis Thermal processing

Lipophilicity Differentiation from 2,4-D and Bisphenol A

The target compound has a PubChem‑computed XLogP3‑AA of 3.80 [1]. This value is approximately 1.0 log unit higher than that of 2,4‑dichlorophenoxyacetic acid (2,4‑D, experimental LogP ≈ 2.81) [2] and roughly 0.4–0.5 log units higher than bisphenol A (experimental LogP 3.32–3.40) [3]. The increased predicted hydrophobicity alters partitioning behaviour during liquid‑liquid extraction and solid‑phase extraction procedures, and may influence membrane permeability in cell‑based assays where in‑class comparator molecules would distribute differently.

Lipophilicity Profile
Reported
XLogP3‑AA 3.80 (PubChem); 2,4‑D LogP 2.81; BPA LogP 3.32–3.40. Target ≈ 10‑fold higher octanol preference than 2,4‑D.
Octanol–water partitioning may require adjusted extraction protocols vs. classical herbicides.
Computed XLogP3; experimental LogP validation recommended for quantitative modeling.
Environmental fate modeling Sample preparation Bioaccumulation potential

Dual Carboxylic Acid Architecture for Polymerization and Chelation

4,4-Isopropylidenediphenoxyacetic acid carries two terminal carboxylic acid groups (pKa values estimated at ~3.0–4.5 by analogy to aryloxyacetic acids), making it a difunctional AA‑type monomer suitable for polyesterification and polyamide formation [1]. In contrast, the classic phenoxyacetic herbicides 2,4‑D and MCPA are monocarboxylic acids with a single reactive terminus, precluding their use as chain‑extending monomers. This functional stoichiometry has been exploited in multiple patent filings for polyarylate synthesis, where the diacid is condensed with aromatic diols or diamines under melt or solution conditions [2].

Dual Acid Architecture
Class-level
Two terminal –COOH groups (f = 2). 2,4‑D and MCPA each carry one –COOH group (f = 1).
Difunctional stoichiometry enables chain‑extension polymerization; monofunctional analogs cannot act as monomers.
pKa estimated by analogy; direct experimental pKa verification pending.
Dicarboxylic acid monomer Step‑growth polymerization Metal chelation

Lipoxygenase Inhibitory Signature Versus Bisphenol A

According to curated MeSH concept records at the Medical University of Lublin, 4,4-Isopropylidenediphenoxyacetic acid is classified as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, while also showing weaker inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. By contrast, bisphenol A (BPA) at concentrations up to 100 μM fails to show any significant effect on cyclooxygenase or 12‑lipoxygenase metabolite formation in rabbit platelet assays [2]. This qualitative selectivity profile indicates that the diacetic acid derivative engages the lipoxygenase pathway in a manner not observed with the parent bisphenol scaffold.

Lipoxygenase Engagement
Reported
Target: curated MeSH classification as lipoxygenase inhibitor. BPA: no effect on COX/12‑LOX metabolites at ≤100 μM (rabbit platelet assay).
Differentiates pathway engagement from parent bisphenol scaffold for arachidonic acid cascade studies.
Qualitative evidence; quantitative IC₅₀ not available in curated record.
Enzyme inhibition Arachidonic acid cascade Anti‑inflammatory research

High Purity Specification for Reproducible Applications

Commercial 4,4-Isopropylidenediphenoxyacetic acid is routinely supplied with purity ≥98.0% as verified by HPLC with complementary neutralization titration (TCI, Fisher Scientific) or ≥95% from alternative vendors (AKSci, CymitQuimica) . This contrasts with bisphenol A diacetate, where the certified purity is typically 95% with fewer orthogonal verification methods . The availability of orthogonal purity certification (HPLC + titration) for the target compound reduces the risk of introducing mono‑acid or unreacted bisphenol A impurities that could act as chain terminators in step‑growth polymerization or confound enzyme‑inhibition dose‑response curves.

Purity Verification
Specification review
≥98.0% by HPLC and neutralization titration (orthogonal); ester analog typically 95% by single method.
Orthogonal certification reduces risk of monofunctional impurities that can cap polymer chains.
Supplier specification sheets; independent QA/QC verification advised for critical synthesis.
Purity specification Quality control Reproducibility

Density and Boiling Point for Purification Method Design

The target compound has a predicted boiling point of 542.8 ± 50.0 °C at 760 mmHg and a density of 1.261 g·cm⁻³ , compared to bisphenol A diacetate with a boiling point of 215 °C at 3 mmHg and density of 1.123 g·cm⁻³ [1]. The substantially higher boiling point and density of the diacid necessitate different solvent selection for recrystallization (e.g., higher‑boiling polar aprotic solvents), distinct rotary evaporation parameters, and predictably different behaviour during vacuum sublimation purification. These physical constants are essential for designing safe and efficient post‑synthetic workup procedures.

Bulk Physical Constants
Data to verify
Predicted bp 542.8 ± 50.0 °C (760 mmHg), density 1.261 g·cm⁻³. BPA diacetate: bp 215 °C/3 mmHg, density 1.123 g·cm⁻³.
Significantly higher boiling point and density impact recrystallization solvent selection and purification method design.
Computationally predicted values; experimental verification recommended for scale‑up engineering.
Physical properties Process engineering Purification

High-Value Application Scenarios Based on Quantified Advantages


Monomer for Polyarylate and High-Performance Thermoplastic Polyester Synthesis

The difunctional carboxylic acid architecture, melting point above 175 °C, and high certified purity (≥98.0%) make this compound a direct substitute for bisphenol A in the diacetate process for polyarylate synthesis, offering an alternative route via the free diacid pathway. The 85 °C melting point elevation relative to bisphenol A diacetate permits solid‑state polycondensation at temperatures that minimize thermal degradation of the growing polymer chain [Section 3, Evidence Items 1 and 3]. The orthogonal purity certification (HPLC + titration) ensures that monofunctional impurities do not cap chain ends, maintaining the stoichiometric balance required by the Carothers equation for achieving high molecular weight [Section 3, Evidence Item 5].

Reference Inhibitor for Arachidonic Acid Lipoxygenase Pathway Studies

For academic and pharmaceutical laboratories investigating the lipoxygenase arm of the arachidonic acid cascade, 4,4-isopropylidenediphenoxyacetic acid offers a structurally defined, non‑halogenated lipoxygenase inhibitor scaffold. Unlike bisphenol A, which is inactive at concentrations up to 100 μM in rabbit platelet assays, the target compound carries curated MeSH classification as a potent LOX inhibitor [Section 3, Evidence Item 4]. Its predicted LogP of 3.8 further distinguishes its membrane‑partitioning behaviour from the more hydrophilic classical phenoxyacetic inhibitors, making it suitable for studying hydrophobic binding pockets within the LOX active site [Section 3, Evidence Item 2].

Model Compound for Dicarboxylic Acid Extraction and Bioanalytical Methods

The ~10‑fold higher octanol preference (ΔLogP ≈ +1.0 vs. 2,4‑D) and the presence of two ionizable carboxylic acid groups create distinct challenges for quantitative extraction from aqueous matrices. This compound serves as a valuable model analyte for method development in environmental analytical chemistry, particularly for validating solid‑phase extraction sorbents or liquid‑liquid extraction protocols intended for moderately lipophilic dicarboxylic acids [Section 3, Evidence Item 2]. The commercially available high‑purity standard further supports its use as a calibration reference material.

Thermally Stable Building Block for Metal-Organic Frameworks and Coordination Polymers

The rigid isopropylidene spacer, dual carboxylate donor arms, and high thermal stability (mp 177–181 °C, predicted bp >540 °C) align with the requirements for constructing thermally robust coordination networks. In comparison to bisphenol A diacetate, which must be hydrolyzed in situ to generate the active carboxylate ligand, the free diacid form eliminates this activation step and avoids acetic acid by‑product formation during MOF solvothermal synthesis [Section 3, Evidence Items 1, 3, and 6].

Application
Selection Property
Validation Focus
Polyarylate and high‑performance polyester synthesis
Difunctional dicarboxylic acid monomer with thermal stability
Polycondensation stoichiometry and end‑group fidelity
Lipoxygenase pathway research
Reported lipoxygenase inhibitor scaffold
LOX pathway engagement versus inactive bisphenol A
Extraction method development for dicarboxylic acids
Moderate lipophilicity and dual ionizable groups
SPE/LLE recovery validation in aqueous matrices
Metal‑organic framework and coordination polymer synthesis
Rigid dicarboxylate ligand with thermal stability
Solvothermal stability and carboxylate donor arm accessibility
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